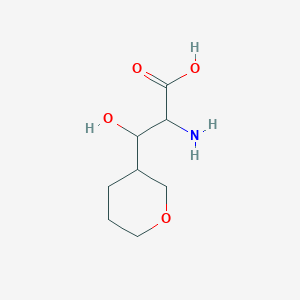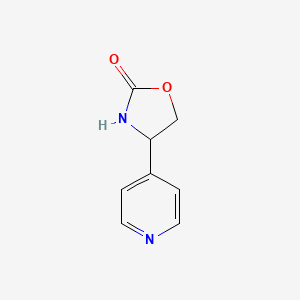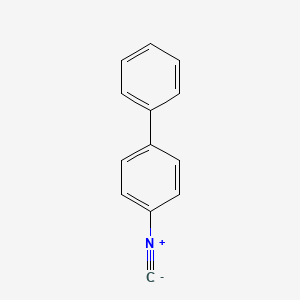
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline ring system, an acetyl group, and a chloroethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, followed by acetylation and chlorination steps. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.
Synthetic Route Example:
Cyclization: The precursor compound undergoes cyclization in the presence of a suitable catalyst to form the tetrahydroquinoline ring system.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
化学反応の分析
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with different oxidation states.
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution:
- Nucleophilic substitution reactions can occur at the chloroethanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized quinoline derivatives
- Reduced tetrahydroquinoline derivatives
- Substituted quinoline derivatives
科学的研究の応用
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one has several scientific research applications, including:
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a lead compound in drug discovery and development.
- Potential therapeutic applications in treating infectious diseases and cancer.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
Pathways Involved:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of signaling pathways related to cell growth and apoptosis.
類似化合物との比較
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-bromoethan-1-one
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-fluoroethan-1-one
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-iodoethan-1-one
Comparison:
- The chloroethanone moiety in 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
- The presence of the acetyl group and tetrahydroquinoline ring system contributes to its distinct chemical and biological properties.
特性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
1-(6-acetyl-3,4-dihydro-2H-quinolin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C13H14ClNO2/c1-9(16)10-4-5-12-11(7-10)3-2-6-15(12)13(17)8-14/h4-5,7H,2-3,6,8H2,1H3 |
InChIキー |
LJRFWTKEUCOQRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)



![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)



![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
